![molecular formula C22H13N3O5 B251888 N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide](/img/structure/B251888.png)
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide, also known as NOF, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. NOF is a heterocyclic compound that belongs to the family of nitrofurans, which are known for their antibacterial and antitumor properties.
Wirkmechanismus
The mechanism of action of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide is not fully understood. However, it has been suggested that N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide may exert its biological activities through the generation of reactive oxygen species (ROS) and the inhibition of certain enzymes. N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has also been shown to induce the production of ROS and activate the caspase cascade, leading to apoptosis in cancer cells. In addition, N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also soluble in organic solvents, making it easy to dissolve in experimental solutions. However, N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has some limitations. It is not stable in aqueous solutions and can degrade rapidly. It also has a short half-life in vivo, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for the research on N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide. One potential direction is to investigate the mechanism of action of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide in more detail. Another direction is to explore the potential of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, the development of more stable analogs of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide may improve its efficacy and expand its potential applications. Finally, the use of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide as a fluorescent probe for metal ions may have applications in environmental monitoring and biomedical imaging.
Synthesemethoden
The synthesis of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide involves the reaction between 4-naphtho[1,2-d][1,3]oxazole-2-amine and 5-nitro-2-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions, and the yield of N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide can be improved by using different solvents and reaction conditions. The synthesized N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Wissenschaftliche Forschungsanwendungen
N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has also been shown to inhibit the activity of certain enzymes such as tyrosinase and acetylcholinesterase. In addition, N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-5-nitro-2-furamide has been used as a fluorescent probe for detecting metal ions such as zinc and copper.
Eigenschaften
Molekularformel |
C22H13N3O5 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H13N3O5/c26-21(18-11-12-19(29-18)25(27)28)23-15-8-5-14(6-9-15)22-24-20-16-4-2-1-3-13(16)7-10-17(20)30-22/h1-12H,(H,23,26) |
InChI-Schlüssel |
HBKJTTOOIYBWRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(O3)C4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B251806.png)
![N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B251807.png)
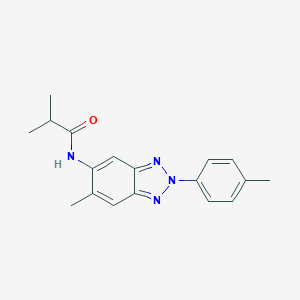

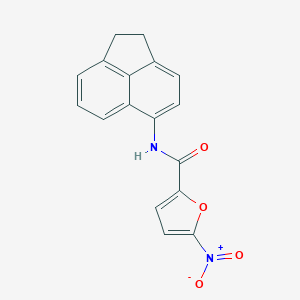
![N-[4-(butanoylamino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251811.png)
![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
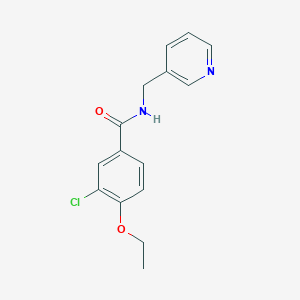

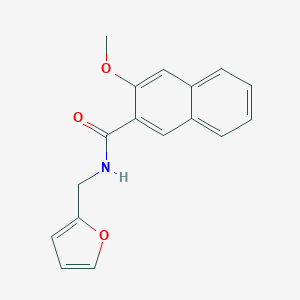
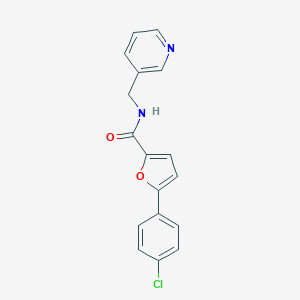
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)